

Structural Confirmation of N-Hydroxytyrosine by Tandem Mass Spectrometry: A Comparative Guide

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Compound of Interest

Compound Name: *N-Hydroxytyrosine*

Cat. No.: *B15196225*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of tandem mass spectrometry (MS/MS) for the structural confirmation of **N-Hydroxytyrosine**. Due to the limited availability of direct experimental data for **N-Hydroxytyrosine** in publicly accessible literature, this guide presents a robust, proposed methodology derived from established protocols for the closely related and structurally similar compound, L-tyrosine, and other hydroxylated amino acids. The experimental data provided is predicted based on known fragmentation patterns of analogous compounds.

Experimental Protocols

A detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is proposed for the structural confirmation of **N-Hydroxytyrosine**. This protocol is adapted from validated methods for similar analytes and is designed to achieve sensitive and specific detection.

Sample Preparation:

A stock solution of **N-Hydroxytyrosine** should be prepared in a suitable solvent such as methanol or a mixture of water and methanol. For analysis, the stock solution is diluted to an appropriate concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

Liquid Chromatography (LC) Conditions:

- Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 μ m particle size) is recommended for good retention and separation of this polar analyte.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-5 min: 5-95% B
 - 5-7 min: 95% B
 - 7-7.1 min: 95-5% B
 - 7.1-10 min: 5% B
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

- Ion Source: Electrospray Ionization (ESI)
- Polarity: Positive
- Scan Type: Product Ion Scan
- Precursor Ion (m/z): 198.0761 [M+H]⁺ (calculated for C₉H₁₁NO₄)
- Collision Gas: Argon
- Collision Energy: Optimized for maximal fragmentation (e.g., 15-30 eV). A collision energy ramp can be employed to obtain a comprehensive fragmentation spectrum.

- Resolution: High resolution (e.g., >10,000 FWHM) is recommended for both precursor and product ions to ensure mass accuracy and confident elemental composition assignment.

Data Presentation: Predicted Fragmentation of N-Hydroxytyrosine

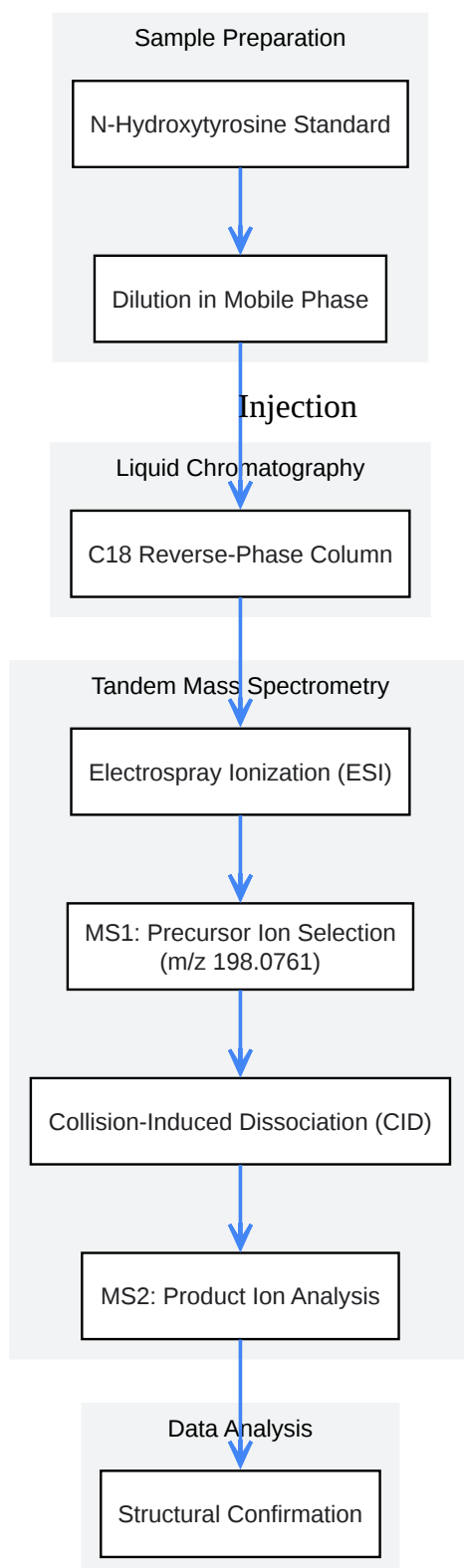
The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor ion and major fragment ions of **N-Hydroxytyrosine** based on its chemical structure and known fragmentation patterns of similar compounds, such as tyrosine. The fragmentation of tyrosine is known to involve losses of the carboxyl group and the amine group. For **N-Hydroxytyrosine**, additional fragmentation pathways involving the N-hydroxy group are anticipated.

Ion Type	Predicted m/z	Proposed Elemental Composition	Description of Neutral Loss
Precursor Ion	[M+H] ⁺	198.0761	C ₉ H ₁₂ NO ₄ ⁺
Fragment Ion 1	180.0655	C ₉ H ₁₀ NO ₃ ⁺	Loss of H ₂ O
Fragment Ion 2	152.0706	C ₈ H ₁₀ NO ₂ ⁺	Loss of HCOOH (Formic Acid)
Fragment Ion 3	136.0757	C ₈ H ₁₀ O ₂ ⁺	Loss of NH ₂ OH and CO
Fragment Ion 4	107.0491	C ₇ H ₇ O ⁺	Loss of CH ₄ NO ₂ (from side chain)

Visualizations

Experimental Workflow:

The following diagram illustrates the general workflow for the structural confirmation of **N-Hydroxytyrosine** using LC-MS/MS.

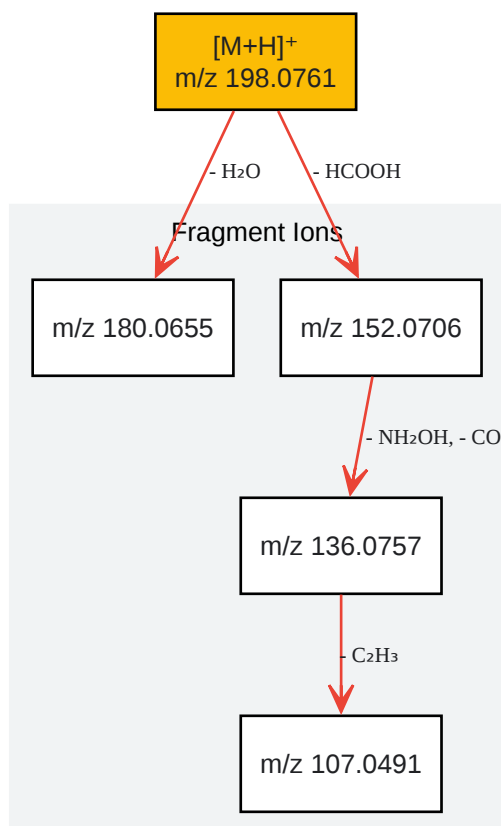


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Figure 1. Experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway:

The diagram below outlines the predicted major fragmentation pathways for the protonated **N-Hydroxytyrosine** molecule in the gas phase during tandem mass spectrometry.



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Figure 2. Predicted fragmentation of **N-Hydroxytyrosine**.

Comparison with Alternatives

The primary alternative for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR provides unparalleled detail on the complete chemical structure, LC-MS/MS offers significant advantages in terms of sensitivity, requiring substantially less sample, and speed of analysis. For routine confirmation and quantification in complex biological matrices, LC-MS/MS is often the preferred method due to its high selectivity and throughput.

In conclusion, the proposed LC-MS/MS method provides a robust framework for the structural confirmation of **N-Hydroxytyrosine**. The predicted fragmentation data and pathways serve as a valuable reference for researchers working on the identification and characterization of this and other modified amino acids. It is important to note that the collision energies and specific fragmentation ratios would need to be empirically determined using an authentic standard of **N-Hydroxytyrosine**.

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